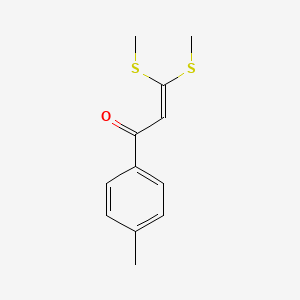
5,7-dihydroxy-3-(4-hydroxyphenyl)-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,7-dihydroxy-3-(4-hydroxyphenyl)-2H-chromen-2-one is a naturally occurring flavonoid compound. It is known for its diverse biological activities and is found in various plants. This compound is part of the flavonoid family, which is known for its antioxidant, anti-inflammatory, and anticancer properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dihydroxy-3-(4-hydroxyphenyl)-2H-chromen-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-hydroxyacetophenone with 4-hydroxybenzaldehyde in the presence of a base, such as sodium hydroxide, to form the chromenone structure. The reaction is usually carried out in an ethanol-water mixture under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification processes such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
5,7-dihydroxy-3-(4-hydroxyphenyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation can be achieved using halogens like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of halogenated derivatives.
科学研究应用
Chemistry
In chemistry, 5,7-dihydroxy-3-(4-hydroxyphenyl)-2H-chromen-2-one is used as a starting material for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound exhibits significant antioxidant activity, which helps in scavenging free radicals and protecting cells from oxidative stress. It also shows anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Medicine
In medicine, this compound is studied for its potential anticancer properties. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, it has antimicrobial properties, making it a candidate for developing new antibiotics.
Industry
Industrially, this compound is used in the formulation of dietary supplements and cosmetics due to its antioxidant properties. It is also explored for its potential use in food preservation.
作用机制
The mechanism of action of 5,7-dihydroxy-3-(4-hydroxyphenyl)-2H-chromen-2-one involves its interaction with various molecular targets. It can inhibit enzymes involved in oxidative stress, such as xanthine oxidase. The compound also modulates signaling pathways related to inflammation and cell proliferation, such as the NF-κB pathway.
相似化合物的比较
Similar Compounds
Kaempferol: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Quercetin: Known for its strong antioxidant activity and presence in many fruits and vegetables.
Luteolin: Exhibits anti-inflammatory and anticancer properties.
Uniqueness
5,7-dihydroxy-3-(4-hydroxyphenyl)-2H-chromen-2-one is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities. Its combination of hydroxyl groups at positions 5, 7, and 4’ enhances its ability to interact with various molecular targets, making it a versatile compound in scientific research.
属性
分子式 |
C15H10O5 |
|---|---|
分子量 |
270.24 g/mol |
IUPAC 名称 |
5,7-dihydroxy-3-(4-hydroxyphenyl)chromen-2-one |
InChI |
InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)11-7-12-13(18)5-10(17)6-14(12)20-15(11)19/h1-7,16-18H |
InChI 键 |
RNDJNKALHAHPCA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CC3=C(C=C(C=C3OC2=O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


methylidene}-1-(2-methoxyethyl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B12010927.png)



![Dibenzo[b,e][1,4]dioxin-2-amine](/img/structure/B12010945.png)



![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B12010971.png)





